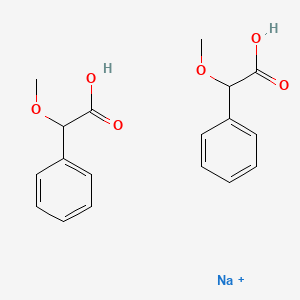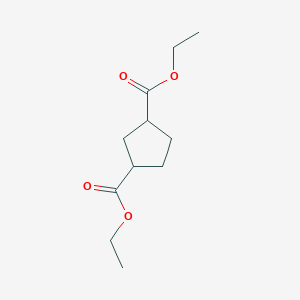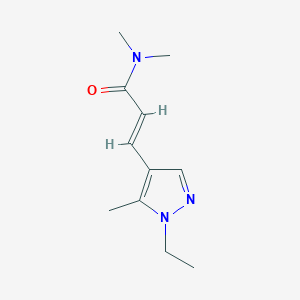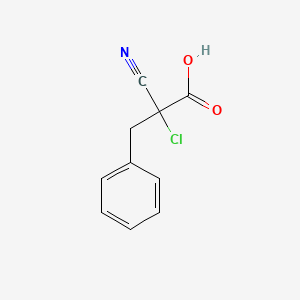
A-cyano-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-cyano compounds are a class of organic molecules characterized by the presence of a cyano group (-CN) attached to a carbon atom. These compounds are significant in various fields such as medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
A-cyano compounds can be synthesized through various methods. One common approach involves the reaction of amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of A-cyano compounds often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and consistency.
Análisis De Reacciones Químicas
Types of Reactions
A-cyano compounds undergo various chemical reactions, including:
Oxidation: Conversion of cyano groups to carboxylic acids.
Reduction: Reduction of cyano groups to primary amines.
Substitution: Nucleophilic substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
A-cyano compounds have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drugs with therapeutic properties.
Industry: Applied in the production of dyes, agrochemicals, and electronic materials.
Mecanismo De Acción
The mechanism of action of A-cyano compounds involves the interaction of the cyano group with various molecular targets. The electron-withdrawing nature of the cyano group can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. For example, in nucleophilic addition reactions, the cyano group can act as an electrophile, facilitating the formation of new bonds .
Comparación Con Compuestos Similares
A-cyano compounds can be compared with other nitrile-containing compounds such as:
Benzonitrile: Similar in having a cyano group but differs in the aromatic ring structure.
Malononitrile: Contains two cyano groups, making it more reactive in certain conditions.
Acrylonitrile: Used in the production of plastics and synthetic fibers, differing in its polymerization properties.
The uniqueness of A-cyano compounds lies in their versatility and the ability to undergo a wide range of chemical reactions, making them valuable in various applications .
Propiedades
Fórmula molecular |
C10H8ClNO2 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
2-chloro-2-cyano-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H8ClNO2/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5H,6H2,(H,13,14) |
Clave InChI |
JDBNCCVAJPMGDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C#N)(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


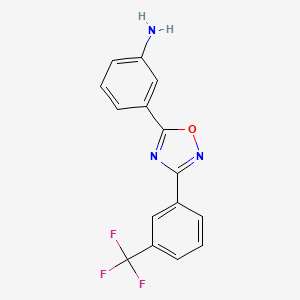
![(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060472.png)

